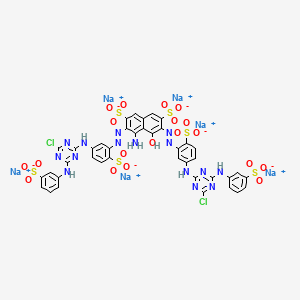
Hexasodium 4-amino-3,6-bis((5-((4-chloro-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound primarily used as a dye in the textile industry. It is known for its vibrant and long-lasting color properties, making it a popular choice for dyeing fabrics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene ring with sulfonic acid groups at the 2 and 7 positions. The amino group is introduced at the 4 position, followed by the formation of the triazine ring with a sulfonamido group at the 3 and 6 positions. The triazine ring is then connected to the naphthalene ring through an azo dye structure .
Industrial Production Methods
Industrial production typically involves the use of large-scale reactors where the necessary reagents are combined under controlled conditions. The reaction is carried out in a solvent mixture, often using dioxane or dichloroethane, with sodium carbonate as a base. The process may also involve microwave irradiation to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ions in the triazine ring can be replaced by primary amines under reflux conditions.
Oxidation and Reduction: The azo dye structure can undergo redox reactions, altering its color properties.
Common Reagents and Conditions
Substitution: Primary amines, dioxane or dichloroethane as solvents, sodium carbonate as a base.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium dithionite.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and modified azo dyes .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its azo dye structure, which can interact with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate fabrics and biological tissues effectively. The triazine ring provides stability and resistance to degradation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-3,6-bis5-4-chloro-6-(2-methyl-4-sulfophenyl)amino-1,3,5-triazin-2-ylamino-2-sulfophenylazo-5-hydroxy-2,7-naphthalenedisulfonic acid (sodium salt)
- Hexasodium 4-amino-3,6-bis5-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-sulphonatophenylazo-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
The unique combination of the naphthalene ring, triazine ring, and azo dye structure in this compound provides exceptional color stability and resistance to fading. Its solubility in water and ability to bind to various substrates make it highly versatile for different applications .
Propiedades
Número CAS |
68133-24-4 |
|---|---|
Fórmula molecular |
C40H23Cl2N15Na6O19S6 |
Peso molecular |
1418.9 g/mol |
Nombre IUPAC |
hexasodium;4-amino-3,6-bis[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C40H29Cl2N15O19S6.6Na/c41-35-48-37(44-18-3-1-5-22(13-18)77(59,60)61)52-39(50-35)46-20-7-9-26(79(65,66)67)24(15-20)54-56-32-28(81(71,72)73)11-17-12-29(82(74,75)76)33(34(58)30(17)31(32)43)57-55-25-16-21(8-10-27(25)80(68,69)70)47-40-51-36(42)49-38(53-40)45-19-4-2-6-23(14-19)78(62,63)64;;;;;;/h1-16,58H,43H2,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H2,44,46,48,50,52)(H2,45,47,49,51,53);;;;;;/q;6*+1/p-6 |
Clave InChI |
YRPZCUJHDXAQRR-UHFFFAOYSA-H |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)NC7=NC(=NC(=N7)NC8=CC(=CC=C8)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)


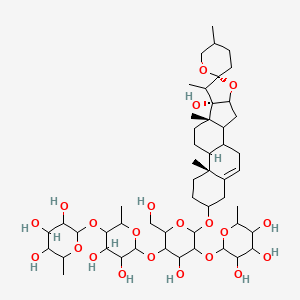
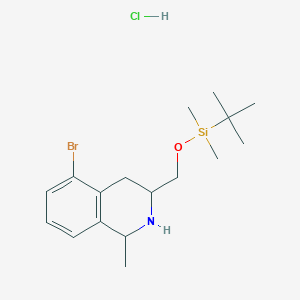

![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
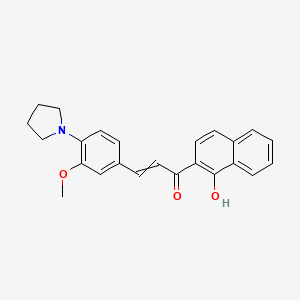

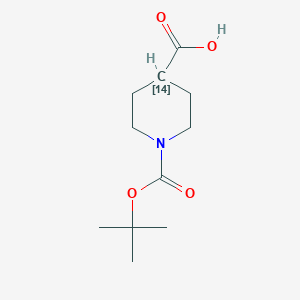
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)

